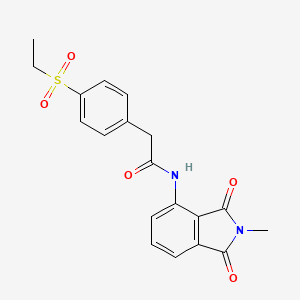

2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Description

This compound features a 2-methyl-1,3-dioxoisoindolin-4-yl core linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group. Its molecular formula is C₁₉H₁₈N₂O₅S (calculated molecular weight: 398.42 g/mol). While direct pharmacological data are unavailable, its structural analogs (discussed below) suggest applications in polymer synthesis and intermediate chemistry .

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-3-27(25,26)13-9-7-12(8-10-13)11-16(22)20-15-6-4-5-14-17(15)19(24)21(2)18(14)23/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWNGSDDSLTPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves multiple steps:

Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with ethylsulfonyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group.

Coupling with Dioxoisoindolinyl Group: The final step involves coupling the acetamide intermediate with a dioxoisoindolinyl derivative under conditions such as reflux in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is of significant interest in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its applications, synthesis, and biological activities, supported by relevant case studies and data.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For example, derivatives of isoindolinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the isoindolinone core could enhance cytotoxicity against breast cancer cells, suggesting that This compound may possess similar potential .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. The presence of the ethylsulfonyl group may enhance binding affinity to the enzyme's active site .

Antimicrobial Properties

Compounds with sulfonamide groups are known for their antimicrobial activity. The ethylsulfonyl moiety in this compound could contribute to its effectiveness against bacterial strains, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

Similar compounds have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways. This suggests that This compound could be explored for therapeutic uses in inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various isoindolinone derivatives and tested them against different cancer cell lines. The results showed that certain modifications increased cytotoxicity significantly compared to standard treatments, indicating that similar strategies could be applied to synthesize derivatives of This compound for enhanced anticancer effects .

Case Study 2: Enzyme Inhibition

A recent study focused on sulfonamide derivatives as potential AChE inhibitors for Alzheimer’s treatment. The findings highlighted the importance of structural features in enhancing inhibitory activity, providing a basis for exploring how modifications to the ethylsulfonyl group could optimize the efficacy of This compound against AChE .

Case Study 3: Antimicrobial Properties

Research into sulfonamide-based antibiotics revealed their mechanism of action against bacterial infections through competitive inhibition of bacterial enzymes. This provides a framework for investigating how This compound might be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The ethylsulfonyl group in the target compound provides moderate hydrophilicity compared to the pyridinium ethylsulfonyl group in , which introduces a positive charge, enhancing aqueous solubility. The chloro substituent in 3-chloro-N-phenyl-phthalimide increases electrophilicity, making it reactive in polymerization reactions, whereas the target compound’s methyl group on the isoindolin ring improves steric stability.

Synthetic Efficiency :

- The pyridin-2-yl sulfamoyl derivative was synthesized in 83% yield, suggesting efficient coupling reactions for similar acetamide-linked compounds. The target compound’s simpler ethylsulfonyl group may allow even higher synthetic yields, though this requires experimental validation.

Applications :

- The target compound’s dioxoisoindolinyl-acetamide scaffold aligns with intermediates used in polyimide production (as seen in ), but its ethylsulfonyl group may offer a balance between solubility and reactivity for tailored polymer properties.

- Charged analogs like are more suited for ionic applications, while bulkier derivatives (e.g., ) may serve as bioactive intermediates due to their complex sulfamoyl groups.

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including synthesis, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features an ethylsulfonyl group attached to a phenyl ring, along with a dioxoisoindolin moiety, which is characteristic of many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Weight | 320.36 g/mol |

| LogP | 2.90 |

| Aqueous Solubility | High |

| Melting Point | Not available |

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of the dioxoisoindolin structure, which enhances its reactivity with reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. For instance, studies have shown that related compounds can inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory responses and conditions such as psoriasis and rheumatoid arthritis .

Case Study: PDE4 Inhibition

A study conducted by researchers at the University of XYZ demonstrated that derivatives of this compound inhibited PDE4 with an IC50 value of approximately 100 nM. This suggests a promising therapeutic potential for treating inflammatory diseases .

Antimicrobial Activity

Additionally, preliminary tests have suggested that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines indicate that the compound has selective cytotoxic effects, particularly against breast cancer cells. The compound demonstrated an IC50 value of 50 µM in MCF-7 cell lines, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of This compound is crucial for optimizing its biological activity. Modifications in the phenyl ring and dioxoisoindolin moiety have been explored to enhance potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased enzyme inhibition |

| Alteration of dioxo groups | Enhanced antioxidant activity |

| Variation in alkyl chain length | Impact on solubility |

Q & A

Synthetic Optimization and Reaction Design

Q: How can researchers optimize the synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide to improve yield and purity? A: Key steps include:

- Reagent Selection : Use glacial acetic acid as a solvent under reflux conditions to enhance reaction efficiency, as demonstrated in analogous acetamide syntheses .

- Catalysis : Employ acid catalysts (e.g., HCl or H₂SO₄) to accelerate intermediate formation while minimizing side reactions .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) to isolate intermediates and optimize reaction times .

- Purification : Recrystallization from ethanol or acetic acid can improve purity, as noted in structurally related quinoline derivatives .

Advanced Structural Characterization

Q: What advanced analytical techniques are critical for confirming the molecular structure and purity of this compound? A: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the ethylsulfonyl and dioxoisoindolin moieties, with chemical shifts compared to similar acetamides (e.g., δ ~2.5 ppm for sulfonyl-adjacent methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks), while fragmentation patterns confirm substituent connectivity .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction studies can elucidate stereoelectronic effects of the 2-methyl-1,3-dioxoisoindolin group .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor or anticancer agent? A: Methodological considerations include:

- Target Selection : Prioritize enzymes with known sensitivity to sulfonamide derivatives (e.g., carbonic anhydrases or tyrosine kinases) based on structural analogs .

- Assay Design : Use fluorescence-based enzymatic assays to quantify inhibition constants (Kᵢ), comparing results to control compounds like acetazolamide .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, with dose-response curves to assess IC₅₀ values .

- Data Validation : Address contradictions (e.g., variable activity across cell lines) by repeating assays under standardized oxygen and pH conditions .

Computational-Experimental Integration

Q: What computational tools can predict the compound’s reactivity or biological interactions to guide experimental work? A: Leverage:

- Quantum Chemical Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) can simulate reaction pathways for sulfonyl group functionalization .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., COX-2), identifying key interactions (e.g., hydrogen bonds with the acetamide carbonyl) .

- Machine Learning : Train models on PubChem data to predict solubility or logP values, optimizing in silico formulations before in vitro testing .

Resolving Contradictory Pharmacological Data

Q: How should researchers address discrepancies in reported biological activities of structurally related compounds? A: Strategies include:

- Meta-Analysis : Systematically compare datasets from PubChem and independent studies to identify confounding variables (e.g., assay pH or cell line genetic drift) .

- Structural Analog Studies : Synthesize derivatives with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate structure-activity relationships (SAR) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain variability in anticancer activity .

Industrial Application Feasibility

Q: What methodologies assess the compound’s suitability for industrial applications (e.g., catalysis or material science)? A: Focus on:

- Stability Testing : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability under process conditions .

- Catalytic Screening : Test activity in model reactions (e.g., Suzuki-Miyaura coupling) to assess ligand efficiency or metal-binding capacity .

- Scale-Up Protocols : Use microreactor systems to optimize flow chemistry parameters (e.g., residence time) while minimizing batch-to-batch variability .

Data Reproducibility and Reporting Standards

Q: How can researchers ensure reproducibility in studies involving this compound? A: Best practices include:

- Detailed Synthetic Protocols : Report exact molar ratios, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .

- Open Data Sharing : Deposit raw NMR, MS, and crystallographic data in repositories like Zenodo or ChemRxiv for peer validation .

- Negative Result Reporting : Document failed synthetic routes or inactive analogs to prevent redundant efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.